Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate
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Overview
Description
Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a benzoimidazo[1,2-a]pyrimidine core with a methoxybenzoate moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoimidazo[1,2-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxybenzoate moiety is then introduced via esterification reactions.
Cyclization Reaction: The initial step involves the cyclization of 2-aminobenzimidazole with a suitable diketone under acidic conditions to form the benzoimidazo[1,2-a]pyrimidine core.
Esterification: The next step involves the esterification of the resulting compound with methoxybenzoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and esterification steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, infectious diseases, or neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics to these materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate: A simpler ester with similar functional groups but lacking the benzoimidazo[1,2-a]pyrimidine core.
4-Methoxy-3-nitrobenzoic acid: Contains a methoxy group and a carboxylic acid, but with different substituents and lacking the complex core structure.
Benzoimidazo[1,2-a]pyrimidine derivatives: Compounds with similar core structures but different substituents on the benzoimidazo[1,2-a]pyrimidine ring.
Uniqueness
Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate is unique due to its combination of a benzoimidazo[1,2-a]pyrimidine core with a methoxybenzoate moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-methoxy-3-[(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-28-16-8-7-11(19(27)29-2)9-13(16)21-18(26)15-10-17(25)23-20-22-12-5-3-4-6-14(12)24(15)20/h3-9,15H,10H2,1-2H3,(H,21,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQELUMPBBNWPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CC(=O)NC3=NC4=CC=CC=C4N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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